Lipophilicity (XLogP3) Comparison: Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate vs. Common Pyrazole-3-carboxylate Analogs
Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate exhibits an XLogP3 value of 1.7 [1], which is 1.07 log units higher than ethyl 1H-pyrazole-3-carboxylate (XLogP3 = 0.63) [2] and 0.7 log units lower than ethyl 1-phenyl-1H-pyrazole-3-carboxylate (XLogP3 = 2.4) [3]. Compared to methyl 1H-pyrazole-3-carboxylate (LogP = 0.1963) [4], the target compound is 1.5 log units more lipophilic. This intermediate lipophilicity, conferred by the tert-butyl substituent, offers a balanced profile for cell permeability and aqueous solubility [5].
| Evidence Dimension | Lipophilicity (XLogP3 or LogP) |
|---|---|
| Target Compound Data | 1.7 (XLogP3) |
| Comparator Or Baseline | Ethyl 1H-pyrazole-3-carboxylate: 0.63; Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: 2.4; Methyl 1H-pyrazole-3-carboxylate: 0.1963 |
| Quantified Difference | +1.07 vs. ethyl 1H-pyrazole-3-carboxylate; -0.7 vs. ethyl 1-phenyl analog; +1.5 vs. methyl ester |
| Conditions | Computed using XLogP3 algorithm (PubChem) or ACD/Labs LogP algorithm |
Why This Matters
Lipophilicity directly influences passive membrane permeability and solubility, which are critical for achieving adequate cellular exposure in phenotypic assays and for optimizing bioavailability in lead optimization programs.
- [1] PubChem. (2021). Computed XLogP3-AA for Ethyl 1-tert-butyl-1H-pyrazole-3-carboxylate (CID 53302144). View Source
- [2] Molbase. (2025). Ethyl 1H-pyrazole-3-carboxylate: LogP = 0.5864. Molbase Compound Database. View Source
- [3] PubChem. (2025). Ethyl 1-phenyl-1H-pyrazole-3-carboxylate: XLogP3-AA = 2.4. PubChem Compound Summary. View Source
- [4] Molbase. (2025). Methyl 1H-pyrazole-3-carboxylate: LogP = 0.1963. Molbase Compound Database. View Source
- [5] Westphal, M. V., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3), 461-469. View Source
